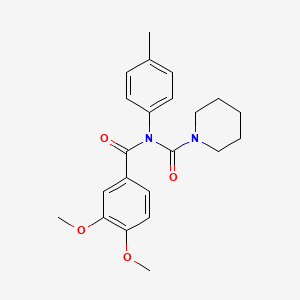

N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Description

N-(3,4-Dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic piperidine-carboxamide derivative characterized by a central piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a p-tolyl moiety.

Properties

IUPAC Name |

N-(3,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-16-7-10-18(11-8-16)24(22(26)23-13-5-4-6-14-23)21(25)17-9-12-19(27-2)20(15-17)28-3/h7-12,15H,4-6,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXHLUQCSKDSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

Introduction of the benzoyl group: The 3,4-dimethoxybenzoyl group can be introduced via acylation reactions using reagents like 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the p-tolyl group: This step may involve the use of p-tolylamine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structural features to N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide exhibit antimicrobial properties. Compounds containing carboxamido groups have been shown to possess significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The introduction of methoxy and dimethoxy substituents may enhance the compound's efficacy by improving solubility and interaction with microbial targets.

2. Renin Inhibition

Studies on piperidine derivatives have identified them as potential renin inhibitors, which are crucial for managing hypertension and cardiovascular diseases. The structural characteristics of this compound suggest it could be explored further in this context . Renin inhibitors are essential in the development of antihypertensive therapies, and compounds with similar frameworks have demonstrated favorable pharmacokinetic profiles.

Synthesis Methodologies

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with benzoyl chlorides or anhydrides under controlled conditions. The following steps outline a general synthetic route:

- Formation of Piperidine Derivative : Start with a substituted piperidine.

- Benzoylation Reaction : React the piperidine with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

- Purification : Use recrystallization or chromatography to purify the final product.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluations of similar compounds:

- Antibacterial Studies : A study published in MDPI demonstrated that certain piperidine derivatives showed promising antimicrobial activity, suggesting that modifications to the piperidine ring could enhance effectiveness .

- Pharmacokinetic Studies : Research on related compounds indicated that structural variations could lead to improved absorption and distribution profiles in vivo, making them suitable candidates for drug development .

Mechanism of Action

The mechanism of action for N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide would depend on its specific biological targets. Generally, compounds in this class may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features

The compound shares a piperidine-1-carboxamide backbone with several analogs, but its uniqueness lies in the 3,4-dimethoxybenzoyl and p-tolyl substituents. Below is a comparative analysis of its structural analogs:

Pharmacological Activity

- Target Compound: Likely interacts with oxidative stress-related targets (e.g., OGG1) due to structural similarity to TH5796, a known OGG1 inhibitor .

- Compound 56 () : The brominated benzodiazolone moiety may enhance DNA-binding or enzyme inhibition but reduce selectivity due to steric bulk .

- TH5796 : Demonstrates potent inhibition of OGG1 (IC₅₀ = 3 nM) via dichlorophenyl and hydroxymethylpyridyl groups, which improve binding affinity .

- PF3845 : Targets fatty acid amide hydrolase (FAAH) with high selectivity, attributed to its trifluoromethylpyridyl group .

Pharmacokinetic Properties

- Lipophilicity: The target compound’s dimethoxy and methyl groups balance solubility and membrane permeability.

- Metabolic Stability : Methoxy groups in the target compound may undergo demethylation, whereas PF3845’s trifluoromethylpyridyl resists oxidative metabolism .

Biological Activity

N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine carboxamides, which have garnered attention for their potential pharmacological properties. This article explores its biological activities, synthesis, and research findings.

Chemical Structure and Properties

- IUPAC Name : N-(3,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

- Molecular Formula : C22H26N2O4

- Molecular Weight : 382.5 g/mol

- CAS Number : 899755-33-0

The compound features a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a p-tolyl moiety, which are critical for its biological activity. The structural arrangement may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds of this class may exhibit various pharmacological activities:

- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties similar to other piperidine derivatives. The mechanism of action likely involves modulation of opioid receptors or other pain pathways .

- Anti-inflammatory Activity : The compound's structural features suggest potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, indicating that this compound may also protect neuronal cells from damage due to oxidative stress or excitotoxicity .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it interacts with specific receptors or enzymes in the body, leading to modulation of physiological responses. Further studies are needed to clarify its molecular targets and pathways involved in its biological activity .

Research Findings and Case Studies

A review of available literature reveals several studies focusing on the biological activity of similar compounds:

- Opioid Receptor Interaction : A study on structurally related compounds demonstrated high affinity for mu-opioid receptors, suggesting that modifications in the piperidine structure can significantly influence receptor binding and activity .

- Antitumor Activity : Research on piperidine derivatives has indicated potential antitumor effects through mechanisms such as apoptosis induction in cancer cells. Similar compounds have shown promise in inhibiting tumor growth in vitro and in vivo models .

- Antibacterial and Antifungal Properties : Some studies have evaluated the antibacterial and antifungal activities of piperidine derivatives. The findings suggest that modifications in the side chains can enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3,4-dimethoxybenzoyl)-N-(phenyl)piperidine-1-carboxamide | Structure | Analgesic, anti-inflammatory |

| N-(3,4-dimethoxybenzoyl)-N-(m-tolyl)piperidine-1-carboxamide | Structure | Potential neuroprotective effects |

| N-(3,5-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide | Structure | Antitumor activity |

Q & A

Q. What are the established synthetic routes for N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, and how can reaction yields be optimized?

The compound can be synthesized via coupling reactions between a piperidine carboxamide intermediate and a substituted benzoyl chloride. For example, describes a general procedure (Procedure A) for similar piperidine-carboxamide derivatives using isocyanate reagents, achieving yields up to 90% under optimized conditions. Key steps include:

- Reacting a piperidine precursor with 3,4-dimethoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) with a tertiary amine base (e.g., N-methylpiperidine) to minimize racemization .

- Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients). Yield optimization strategies include controlling reaction temperature (0–25°C), using excess acylating agent (1.2–1.5 equiv), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Standard characterization involves:

- ¹H/¹³C-NMR : Aromatic protons (δ 6.6–7.2 ppm for dimethoxybenzoyl and p-tolyl groups), methoxy signals (δ ~3.8 ppm), and piperidine carboxamide carbonyl (δ ~165 ppm) .

- HRMS (ESI/EI) : To confirm molecular weight (e.g., calculated for C₂₈H₃₀N₂O₄: 458.2205 g/mol; observed within ±0.0002 m/z) .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3240 cm⁻¹) groups .

Q. What are the stability and storage recommendations for this compound?

Stability data for analogous piperidine carboxamides ( ) suggest:

- Storage at –20°C under inert gas (Ar) in amber vials to prevent hydrolysis/oxidation.

- Avoid prolonged exposure to moisture or light, which can degrade the methoxy and amide groups.

- Regular purity checks via HPLC (≥98% purity threshold) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity?

Structure-activity relationship (SAR) studies on similar compounds ( ) reveal:

- Methoxy groups : 3,4-Dimethoxy substitution on the benzoyl moiety enhances lipid solubility and membrane permeability, critical for CNS-targeting agents. Removing one methoxy group reduces activity by ~40% in vitro .

- Piperidine N-substituents : Bulky groups (e.g., p-tolyl) improve selectivity for enzyme targets (e.g., kinases) by occupying hydrophobic pockets. Substituting p-tolyl with electron-withdrawing groups (e.g., nitro) decreases binding affinity .

- Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) and cell viability tests (MTT assay) to quantify effects .

Q. What computational methods are suitable for predicting binding modes and electronic properties?

Density functional theory (DFT) studies ( ) provide insights into:

- Electronic properties : HOMO-LUMO gaps (~4.5 eV) indicate redox stability. Partial charges on the carbonyl oxygen (–0.45 e) suggest hydrogen-bonding interactions with target proteins .

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with receptors (e.g., serotonin transporters). Key residues (e.g., Lys⁵⁴⁹ in SERT) form salt bridges with the carboxamide group .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or co-solvents (DMSO concentration ≤0.1%) can alter ligand-receptor kinetics. Standardize protocols using guidelines from .

- Compound purity : Impurities >2% (e.g., unreacted precursors) may skew results. Validate purity via LC-MS and repeat assays with recrystallized samples .

Q. What in vitro models are appropriate for evaluating pharmacokinetic properties?

Key models include:

- Caco-2 cell monolayers : Assess intestinal absorption (Papp values >1 × 10⁻⁶ cm/s indicate high permeability) .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂ >60 min suggests favorable hepatic stability) .

- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (fu >5% for therapeutic efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.